![molecular formula C18H18O5 B3030361 15,16-Dihydrotanshindiol C CAS No. 891854-96-9](/img/structure/B3030361.png)
15,16-Dihydrotanshindiol C
Overview
Description
15,16-Dihydrotanshindiol C is a diterpenoid and a potent thrombin inhibitor . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of 15,16-Dihydrotanshindiol C is 314.33, and its formula is C18H18O5 . The SMILES representation of its structure isC[C@]1(C2=C(CC[C@H]1O)C(C(C(C3=C4OCC3C)=O)=O)=C4C=C2)O
. Physical And Chemical Properties Analysis
15,16-Dihydrotanshindiol C is a red powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anticoagulant Therapy
As a thrombin inhibitor, 15,16-Dihydrotanshindiol C could potentially be used in anticoagulant therapy. This could be beneficial for patients with conditions such as deep vein thrombosis, pulmonary embolism, or certain types of stroke .
Cardiovascular Disease Treatment
Thrombin plays a key role in the development of atherosclerosis, a condition that can lead to heart attacks and strokes. Therefore, 15,16-Dihydrotanshindiol C could potentially be used in the treatment of cardiovascular diseases .
Cancer Treatment
There is evidence that thrombin contributes to cancer progression and metastasis. As a thrombin inhibitor, 15,16-Dihydrotanshindiol C could potentially be used as part of a cancer treatment regimen .
Treatment of Inflammatory Conditions
Thrombin has been implicated in various inflammatory conditions. Therefore, 15,16-Dihydrotanshindiol C could potentially be used to treat conditions such as rheumatoid arthritis or inflammatory bowel disease .
Wound Healing
Thrombin plays a role in the wound healing process. While inhibiting thrombin could potentially slow wound healing, it might also be beneficial in certain situations where wound healing is problematic, such as in the case of chronic wounds .
Research Tool
In addition to its potential therapeutic uses, 15,16-Dihydrotanshindiol C could also be used as a research tool to better understand the role of thrombin in various biological processes .
Mechanism of Action
Target of Action
The primary target of 15,16-Dihydrotanshindiol C is thrombin , a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot . Thrombin is responsible for converting fibrinogen into fibrin, the main protein component of a blood clot .
Mode of Action
15,16-Dihydrotanshindiol C acts as a potent inhibitor of thrombin . By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .
Biochemical Pathways
The inhibition of thrombin by 15,16-Dihydrotanshindiol C affects the coagulation cascade, specifically the final common pathway. This pathway involves the activation of prothrombin to thrombin, which then converts soluble fibrinogen into insoluble fibrin, leading to clot formation . By inhibiting thrombin, 15,16-Dihydrotanshindiol C disrupts this pathway and prevents clot formation .
Result of Action
The molecular and cellular effects of 15,16-Dihydrotanshindiol C’s action primarily involve the prevention of blood clot formation. By inhibiting thrombin, it disrupts the coagulation cascade and prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .
properties
IUPAC Name |
(6R,7R)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWJBFKCVPRBJO-GNGYTGERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15,16-Dihydrotanshindiol C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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